Di-1-adamantylphosphine

Catalog No.
S729223
CAS No.
131211-27-3
M.F
C20H31P
M. Wt
302.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-1-adamantylphosphine

CAS Number

131211-27-3

Product Name

Di-1-adamantylphosphine

IUPAC Name

bis(1-adamantyl)phosphane

Molecular Formula

C20H31P

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C20H31P/c1-13-2-15-3-14(1)8-19(7-13,9-15)21-20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18,21H,1-12H2

InChI Key

RRRZOLBZYZWQBZ-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)PC45CC6CC(C4)CC(C6)C5

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)PC45CC6CC(C4)CC(C6)C5

Coupling Reactions

DAP plays a crucial role in various cross-coupling reactions, forming new carbon-carbon bonds between different organic molecules. These reactions are fundamental in organic synthesis and are employed for the creation of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. Here are some notable coupling reactions facilitated by DAP:

  • Buchwald-Hartwig coupling: This reaction forms carbon-carbon bonds between aryl halides (molecules containing an aromatic ring and a halogen atom) and various nucleophiles (electron-rich species) such as amines, amides, and thiols.
  • Suzuki-Miyaura coupling: This reaction couples organoboron compounds (molecules containing a boron atom bonded to an organic group) with various electrophiles (electron-deficient species) such as aryl halides and alkenes (molecules containing a carbon-carbon double bond).
  • Stille coupling: This reaction forms carbon-carbon bonds between organotin reagents (molecules containing a tin atom bonded to an organic group) and various electrophiles, similar to the Suzuki-Miyaura coupling.
  • Sonogashira coupling: This reaction couples terminal alkynes (molecules with a carbon-carbon triple bond at the end) with various aryl and vinyl halides.
  • Negishi coupling: This reaction forms carbon-carbon bonds between organozinc reagents (molecules containing a zinc atom bonded to an organic group) and various electrophiles.
  • Heck reaction: This reaction utilizes alkenes to form carbon-carbon bonds with various aryl and vinyl halides.
  • Hiyama coupling: This reaction couples organosilicon reagents (molecules containing a silicon atom bonded to an organic group) with various electrophiles.

The effectiveness of DAP in these reactions stems from its unique combination of steric and electronic properties. The bulky adamantyl groups (tricyclic cage structures) provide steric hindrance, controlling the reaction pathway and enhancing catalyst selectivity. Additionally, the phosphine group (P atom bonded to three H atoms) possesses electron-donating properties, facilitating the formation of the desired carbon-carbon bond.

Beyond Coupling Reactions

Apart from its role in coupling reactions, DAP also finds application in other areas of scientific research:

  • Asymmetric catalysis: DAP can be employed in asymmetric catalysis, where it helps create molecules with a specific handedness (chirality), crucial for developing pharmaceuticals and other biologically active compounds.
  • Organometallic chemistry: DAP participates in organometallic reactions involving compounds containing metal-carbon bonds, contributing to the study and development of new catalysts and materials.

Di-1-adamantylphosphine is an organophosphorus compound where two adamantyl groups (tricyclic cages similar to diamond) are bound to a central phosphorus atom. It is synthesized for use as a ligand in various catalytic reactions []. Due to the bulky adamantyl groups, di-1-adamantylphosphine offers steric hindrance, influencing reaction pathways and selectivities [].


Molecular Structure Analysis

The key feature of di-1-adamantylphosphine is its bulky structure. The adamantyl groups create a steric environment around the phosphorus atom, hindering the approach of substrates to the metal center in a catalyst complex []. This steric bulk can influence reaction rates and regioselectivities (preference for reaction at a specific site on a molecule). The P-C (phosphorus-carbon) bonds are single bonds, allowing for some flexibility in the ligand's conformation [].


Chemical Reactions Analysis

Synthesis

PCl3 + 2 LiC10H15  ->  C10H15)2PCl + 2 LiCl

Reactions as a Ligand

Di-1-adamantylphosphine finds application as a ligand in various transition metal-catalyzed cross-coupling reactions. These reactions form carbon-carbon bonds between different organic molecules. Some prominent examples include:

  • Heck reaction: Formation of alkenes from aryl halides and alkenes [].
  • Suzuki-Miyaura coupling: Formation of biaryl bonds (aryl = aromatic ring) from aryl or vinyl boronic acids and aryl halides [].
  • Buchwald-Hartwig amination: Formation of carbon-nitrogen bonds between aryl halides and amines [].

The bulky nature of di-1-adamantylphosphine can be advantageous in these reactions by:

  • Increasing selectivity for desired products by controlling the orientation of substrates around the metal center [].
  • Enhancing catalyst stability, allowing for reusability in some cases [].

Physical and Chemical Properties

  • Solid state at room temperature: Due to the high molecular weight and bulky adamantyl groups.
  • Low solubility in water: Organophosphorus compounds are typically hydrophobic (water-fearing).
  • Relatively high boiling point: Due to the strong intermolecular forces between molecules.
  • Air and moisture sensitivity: Organophosphorus compounds can readily react with oxygen and moisture.

Mechanism of Action (Not Applicable)

Di-1-adamantylphosphine does not directly participate in a specific biological mechanism. It functions as a helper molecule (ligand) that modulates the behavior of a catalyst.

Organophosphorus compounds can have varying degrees of toxicity. While specific data for di-1-adamantylphosphine is limited, it is advisable to handle it with care due to potential:

  • Skin and eye irritation: Organophosphorus compounds can irritate upon contact.
  • Acute toxicity: Ingestion or inhalation may be harmful.

XLogP3

5.3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (97.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (97.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

Diadamantylphosphine

Dates

Modify: 2023-08-15

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